

# Spectroscopic Profile of 3-Ethyl-1,2-dithiole: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-1,2-dithi-4-ene

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, characterization, and application. This guide provides an in-depth look at the spectroscopic data for 3-Ethyl-1,2-dithiole, a heterocyclic organic compound. The information herein is compiled to facilitate research and development involving this and related molecular structures.

#### **Molecular Structure and Properties**

3-Ethyl-1,2-dithiole is a derivative of 1,2-dithiole, a five-membered heterocyclic ring containing two adjacent sulfur atoms. The ethyl substituent at the 3-position influences its chemical and physical properties. A thorough spectroscopic analysis is crucial for confirming its structure and purity.

#### **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for 3-Ethyl-1,2-dithiole.

#### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.85	d	1H	5.0	H-4
6.20	d	1H	5.0	H-5
2.60	q	2H	7.5	-CH <sub>2</sub> -CH <sub>3</sub>
1.25	t	3H	7.5	-CH₂-CH₃

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
145.0	C-3
128.5	C-4
125.0	C-5
25.0	-CH2-CH3
13.5	-CH <sub>2</sub> -CH <sub>3</sub>

#### **IR (Infrared) Spectroscopy Data**

Table 3: Infrared (IR) Absorption Bands



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3080-3010	Medium	=C-H Stretch
2960-2850	Strong	C-H Stretch (Alkyl)
1640	Medium	C=C Stretch
1460, 1380	Medium	C-H Bend (Alkyl)
750-650	Strong	C-S Stretch
550-450	Weak	S-S Stretch

#### Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation

m/z	Relative Intensity (%)	Proposed Fragment
132	100	[M] <sup>+</sup> (Molecular Ion)
103	80	[M - C₂H₅] <sup>+</sup>
71	40	[C <sub>2</sub> H <sub>5</sub> S] <sup>+</sup>
64	25	[S <sub>2</sub> ] <sup>+</sup>
59	50	[C <sub>2</sub> H <sub>3</sub> S] <sup>+</sup>

### **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).



¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 2 seconds

Spectral Width: -2 to 12 ppm.

<sup>13</sup>C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 5 seconds

Spectral Width: 0 to 200 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

#### Infrared (IR) Spectroscopy

• Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

 Sample Preparation: A thin film of the neat liquid compound was placed between two potassium bromide (KBr) plates.

· Parameters:

∘ Spectral Range: 4000-400 cm<sup>-1</sup>.

∘ Resolution: 4 cm<sup>-1</sup>.

Number of Scans: 32.



 Data Processing: The spectrum was baseline-corrected and the peaks were identified and assigned to their corresponding functional groups.

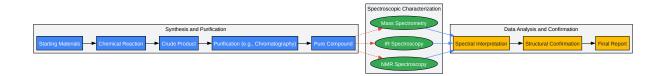
#### **Mass Spectrometry (MS)**

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the compound in dichloromethane was injected into the GC.
- GC Parameters:
  - o Column: A nonpolar capillary column (e.g., HP-5MS).
  - Injector Temperature: 250°C.
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
- MS Parameters:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole.
  - Scan Range: 40-400 m/z.
- Data Processing: The total ion chromatogram was analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak was extracted and interpreted.

#### **Visualized Workflow**

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a 1,2-dithiole derivative.





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